molecular formula C10H10N2OS B2695613 N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 20600-51-5

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2695613
CAS No.: 20600-51-5
M. Wt: 206.26
InChI Key: FWBAMNNPZLPNPV-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methyl group at the 6th position of the benzothiazole ring and an acetamide group attached to the nitrogen atom at the 2nd position

Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target bacterial cells.

Mode of Action

tuberculosis , indicating that N-(6-methyl-1,3-benzothiazol-2-yl)acetamide may interact with its targets to inhibit bacterial growth.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M. tuberculosis growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to improved reaction rates and product quality. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually performed in solvents like tetrahydrofuran (THF) or ethanol under an inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions. The reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: As a probe for studying the interactions of benzothiazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders. Benzothiazole derivatives have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals. Benzothiazole derivatives are also used as corrosion inhibitors and vulcanization accelerators in the rubber industry.

Comparison with Similar Compounds

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

    2-amino-6-methylbenzothiazole: A precursor in the synthesis of this compound, known for its biological activities.

    N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A structurally similar compound with a methoxy group instead of a methyl group, which may exhibit different biological activities and properties.

    N-(6-chlorobenzothiazol-2-yl)acetamide: A derivative with a chlorine atom at the 6th position, known for its potential as an anticonvulsant agent.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the methyl group at the 6th position and the acetamide group at the 2nd position may confer distinct properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAMNNPZLPNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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